Solubility profile of 2-Ethoxy-5-iodopyrimidin-4(3H)-one in DMSO and methanol
Solubility profile of 2-Ethoxy-5-iodopyrimidin-4(3H)-one in DMSO and methanol
Solubility Profiling of 2-Ethoxy-5-iodopyrimidin-4(3H)-one: A Comprehensive Guide to DMSO and Methanol Systems
Executive Summary
In the landscape of advanced chemical synthesis and drug discovery, pyrimidinone building blocks are highly valued for their structural versatility. 2-Ethoxy-5-iodopyrimidin-4(3H)-one (CAS: 222737-72-6) is a specialized heterocyclic intermediate[1]. The presence of the 5-iodo substituent introduces significant polarizability and lipophilicity, while the 2-ethoxy group disrupts planar crystal packing. Understanding its precise solubility profile in both polar aprotic (Dimethyl Sulfoxide, DMSO) and polar protic (Methanol) solvents is critical. DMSO solubility dictates the compound's viability for high-throughput screening (HTS) stock solutions[2][3], whereas methanol solubility governs its behavior in downstream purification, crystallization, and synthetic workflows.
This whitepaper provides a rigorous, self-validating methodological framework for determining and interpreting the thermodynamic and kinetic solubility of this compound.
Physicochemical Profiling & Structural Causality
To predict and evaluate solubility, we must first deconstruct the molecular architecture of 2-Ethoxy-5-iodopyrimidin-4(3H)-one[4]. Solubility is not merely a static value; it is a dynamic equilibrium dictated by the energetic penalty of breaking the solute's crystal lattice versus the enthalpic gain of solvent-solute interactions.
Solvation in Dimethyl Sulfoxide (DMSO)
DMSO is a polar aprotic solvent characterized by a high dielectric constant and an exceptional ability to act as a hydrogen-bond acceptor via its sulfoxide oxygen.
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Causality of High Solubility: The pyrimidinone core exhibits tautomerism between the 4(3H)-one (lactam) and 4-ol (lactim) forms. The lactam form presents a highly polarized N-H bond. DMSO efficiently solvates this molecule by forming strong hydrogen bonds with the N-H proton, outcompeting the intermolecular hydrogen bonding that holds the pyrimidinone crystal lattice together[5].
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Application: Because DMSO readily dissolves such aprotic-compatible structures, it is the universal standard for preparing 10 mM to 20 mM kinetic stock solutions in early-stage drug discovery[2][6].
Solvation in Methanol
Methanol is a polar protic solvent, meaning it acts as both a hydrogen-bond donor and acceptor, forming a tightly bound, self-associated network.
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Causality of Moderate Solubility: While methanol can effectively hydrogen-bond with the carbonyl oxygen and ring nitrogens of the pyrimidinone, dissolving the compound requires breaking the solvent's own hydrogen-bonded network. The hydrophobic 5-iodo and 2-ethoxy groups create a thermodynamic "cavity penalty" in protic solvents. Consequently, the thermodynamic solubility in methanol is generally lower than in DMSO.
Fig 1. Solvation dynamics of 2-Ethoxy-5-iodopyrimidin-4(3H)-one in DMSO and Methanol.
Quantitative Data Summary
The following table synthesizes the structural parameters and expected solubility behavior profiles based on standard pharmaceutical profiling of halogenated pyrimidinones.
| Parameter | Value / Characteristic | Impact on Solubility |
| CAS Number | 222737-72-6[1] | N/A |
| Molecular Weight | 266.04 g/mol [4] | Moderate size; generally favorable for solvation. |
| Molecular Formula | C6H7IN2O2[4] | High halogen ratio increases lipophilicity. |
| DMSO Solubility (Kinetic) | > 20 mM (Expected) | Ideal for HTS stock preparation[3]. |
| Methanol Solubility (Thermodynamic) | 5 - 15 mg/mL (Expected) | Sufficient for recrystallization and LC-MS prep. |
Methodological Framework: Solubility Determination
In drug development, solubility is measured via two distinct paradigms: Kinetic and Thermodynamic [7][8]. To ensure absolute scientific integrity, any reported solubility value for 2-Ethoxy-5-iodopyrimidin-4(3H)-one must be derived using the self-validating protocols detailed below.
Thermodynamic Solubility Protocol (The "Gold Standard")
Thermodynamic solubility represents the true equilibrium between the solid compound and the solvent[7]. This is mandatory for formulation, crystallization studies, and accurate physicochemical profiling[9]. We utilize a miniaturized Shake-Flask Method coupled with HPLC-UV quantification[10][11].
Step-by-Step Methodology:
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Solid Dispensation: Accurately weigh an excess amount of 2-Ethoxy-5-iodopyrimidin-4(3H)-one (e.g., 5 mg) into a sealed glass vial (e.g., Whatman MiniUniPrep vials)[10].
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Solvent Addition: Add 500 µL of the target solvent (Methanol or DMSO). The presence of visible un-dissolved solid is strictly required to ensure saturation[9].
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Isothermal Equilibration: Place the vials in a temperature-controlled orbital shaker at 25°C. Shake at 400 rpm for 24 to 72 hours. Causality: Extended shaking is critical to overcome slow dissolution kinetics and ensure the most stable crystalline polymorph dictates the equilibrium[10].
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Phase Separation: After equilibration, centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a solvent-compatible 0.22 µm PTFE membrane. Causality: Incomplete removal of sub-visible particulates will cause light scattering during UV detection, artificially inflating the calculated solubility[11].
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Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via isocratic HPLC-UV. Calculate the concentration against a pre-established external calibration curve (0.5 µM to 500 µM)[10].
Fig 2. Standardized thermodynamic shake-flask methodology for solubility determination.
Kinetic Solubility Profiling (DMSO Stock Validation)
Kinetic solubility evaluates the precipitation point of a compound when a highly concentrated DMSO stock is introduced into an aqueous or secondary solvent system[3][5]. This is highly relevant when using 2-Ethoxy-5-iodopyrimidin-4(3H)-one in biological assays.
Step-by-Step Methodology:
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Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO[3].
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Serial Dilution: Create a linear serial dilution of the DMSO stock into the target buffer (e.g., PBS pH 7.4) across a 96-well plate, maintaining a final DMSO concentration of ≤2%[3].
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Incubation: Incubate the plate at room temperature for 2 hours[3].
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Nephelometric Detection: Measure the light scattering of each well using a laser nephelometer. Causality: The onset of turbidity indicates the exact concentration at which the compound crashes out of the supersaturated state, defining its kinetic solubility limit[9][11].
Conclusion
The solubility profile of 2-Ethoxy-5-iodopyrimidin-4(3H)-one is fundamentally governed by its hydrogen-bonding capacity and the lipophilic bulk of its iodo and ethoxy substituents. While DMSO provides superior solvation kinetics and capacity due to its aprotic, strong H-bond accepting nature, methanol offers a balanced protic environment suitable for thermodynamic processes like crystallization. By adhering to the rigorous shake-flask and nephelometric protocols outlined above, researchers can generate highly reproducible, artifact-free solubility data essential for advancing this building block through the drug development pipeline.
References
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- 2-Ethoxy-5-iodopyrimidin-4(3H)-one CAS | For Research - benchchem.com.
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- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - scispace.com.
- Determination of Thermodynamic Solubility - bio-protocol.org.
- Kinetic solubility | Plateforme de chimie biologique intégr
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - tbzmed.ac.ir.
- Kinetic & Thermodynamic Solubility Testing - wuxiapptec.com.
- Shake-Flask Aqueous Solubility Assay - enamine.net.
- Kinetic solubility: Experimental and machine-learning modeling perspectives - nih.gov.
- Design of a Modified Kinetic Solubility Determination Method at Labor
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